molecular formula C15H14ClNO4S B5721976 N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B5721976
M. Wt: 339.8 g/mol
InChI Key: ISHNSWIQWHBNBO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as TAK-915, is a novel compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It belongs to a class of compounds known as glycine transporter 1 (GlyT1) inhibitors, which are known to enhance the function of the N-methyl-D-aspartate (NMDA) receptor in the brain.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide works by inhibiting the GlyT1 transporter, which is responsible for the uptake of glycine in the brain. Glycine is an important co-agonist of the NMDA receptor, and its availability is critical for the proper functioning of this receptor. By inhibiting GlyT1, this compound increases the availability of glycine in the brain, which in turn enhances the function of the NMDA receptor.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. It has also been shown to enhance the function of the NMDA receptor, which is known to play a critical role in learning and memory. In addition, this compound has been shown to increase the levels of glutamate, a neurotransmitter that is involved in many important physiological processes in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is its specificity for the GlyT1 transporter. This means that it is less likely to have off-target effects than other compounds that target multiple transporters. However, this compound has some limitations for lab experiments. For example, it is a relatively new compound, and there is still a lot that is not known about its pharmacokinetics and toxicity.

Future Directions

There are several future directions for the research on N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the potential use of this compound in the treatment of other cognitive disorders, such as Huntington's disease and traumatic brain injury. Another area of interest is the development of more potent and selective GlyT1 inhibitors that could be used in combination with this compound to enhance its therapeutic effects. Finally, there is a need for further research on the pharmacokinetics and toxicity of this compound to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the reaction of 5-chloro-2-methylphenylamine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain this compound in high purity.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential use in the treatment of cognitive disorders. In preclinical studies, this compound has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. It has also been shown to enhance the function of the NMDA receptor, which is known to play a critical role in learning and memory.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-10-2-3-11(16)8-13(10)17-22(18,19)12-4-5-14-15(9-12)21-7-6-20-14/h2-5,8-9,17H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHNSWIQWHBNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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